

In-Depth Technical Guide: Properties of 4-Bromo-2,6-dichlorobenzenesulfonamide

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Compound of Interest

Compound Name:	4-Bromo-2,6-dichlorobenzenesulfonamide
Cat. No.:	B1271905

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of **4-Bromo-2,6-dichlorobenzenesulfonamide**, a halogenated aromatic sulfonamide. This document collates available physicochemical data, outlines a general synthetic approach, and discusses potential biological activities, offering a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Core Physicochemical Properties

4-Bromo-2,6-dichlorobenzenesulfonamide is a multifaceted compound with distinct physical and chemical characteristics. A summary of its key properties is presented below.

Property	Value	Source(s)
IUPAC Name	4-bromo-2,6-dichlorobenzenesulfonamide	[1]
CAS Number	351003-55-9	[1]
Chemical Formula	C ₆ H ₄ BrCl ₂ NO ₂ S	[1]
Molecular Weight	304.979 g/mol	[2]
Appearance	White crystalline solid	[3]
Melting Point	150-155 °C or 295 °C (decomposes)	[3]
Boiling Point	418.0 ± 55.0 °C at 760 mmHg (Predicted)	[4]
Density	1.9 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Slightly soluble in water; Soluble in methanol, ethanol, and chloroform.	[3]

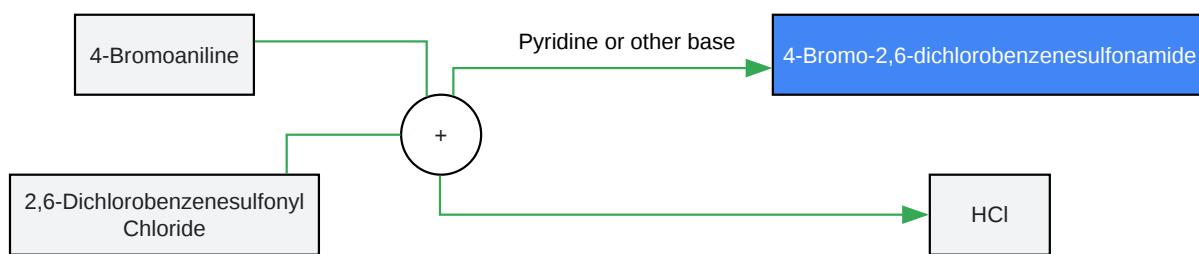
Note on the Melting Point: There is a significant discrepancy in the reported melting points from different suppliers. One source indicates a range of 150-155 °C, while another reports a decomposition point of 295 °C. This suggests that the purity of the compound or the experimental conditions under which the melting point was determined may vary. Researchers should verify this property on their own samples.

Synthesis

A plausible synthetic route to **4-Bromo-2,6-dichlorobenzenesulfonamide** involves the reaction of a sulfonyl chloride with an appropriate aniline derivative.

General Synthetic Pathway

The synthesis of aryl sulfonamides is a well-established transformation in organic chemistry. The most direct approach for preparing **4-Bromo-2,6-dichlorobenzenesulfonamide** is the reaction of 4-bromoaniline with 2,6-dichlorobenzenesulfonyl chloride.[\[3\]](#)



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Caption: General synthesis of **4-Bromo-2,6-dichlorobenzenesulfonamide**.

Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonamides

The following is a generalized protocol for the synthesis of aryl sulfonamides from aryl sulfonyl chlorides and amines, which can be adapted for the synthesis of **4-Bromo-2,6-dichlorobenzenesulfonamide**.

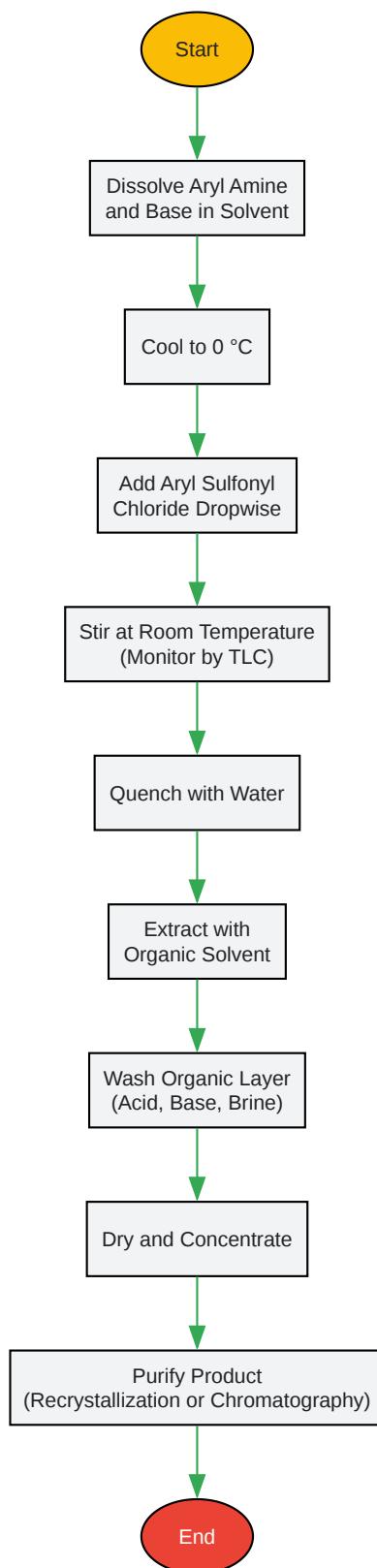
Materials:

- Aryl amine (e.g., 4-bromoaniline)
- Aryl sulfonyl chloride (e.g., 2,6-dichlorobenzenesulfonyl chloride)
- Anhydrous pyridine or other suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask

- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl amine (1.0 equivalent) in the anhydrous solvent.
- Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- Dissolve the aryl sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.



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Caption: Experimental workflow for aryl sulfonamide synthesis.

Spectroscopic Data

As of the latest literature search, experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for **4-Bromo-2,6-dichlorobenzenesulfonamide** is not readily available in public databases. Researchers are advised to perform their own spectral analysis for structural confirmation.

Biological Activity

The biological properties of **4-Bromo-2,6-dichlorobenzenesulfonamide** have not been extensively studied. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and other biological activities.^[5]

Potential as an Antibacterial and Antifungal Agent

Many sulfonamide derivatives exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms. Given its structural similarity to known antimicrobial sulfonamides, **4-Bromo-2,6-dichlorobenzenesulfonamide** may possess antibacterial and antifungal properties.^[3]

Experimental Protocols for Biological Evaluation

To assess the potential antimicrobial activity of **4-Bromo-2,6-dichlorobenzenesulfonamide**, standard *in vitro* assays can be employed.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.^{[6][7]}

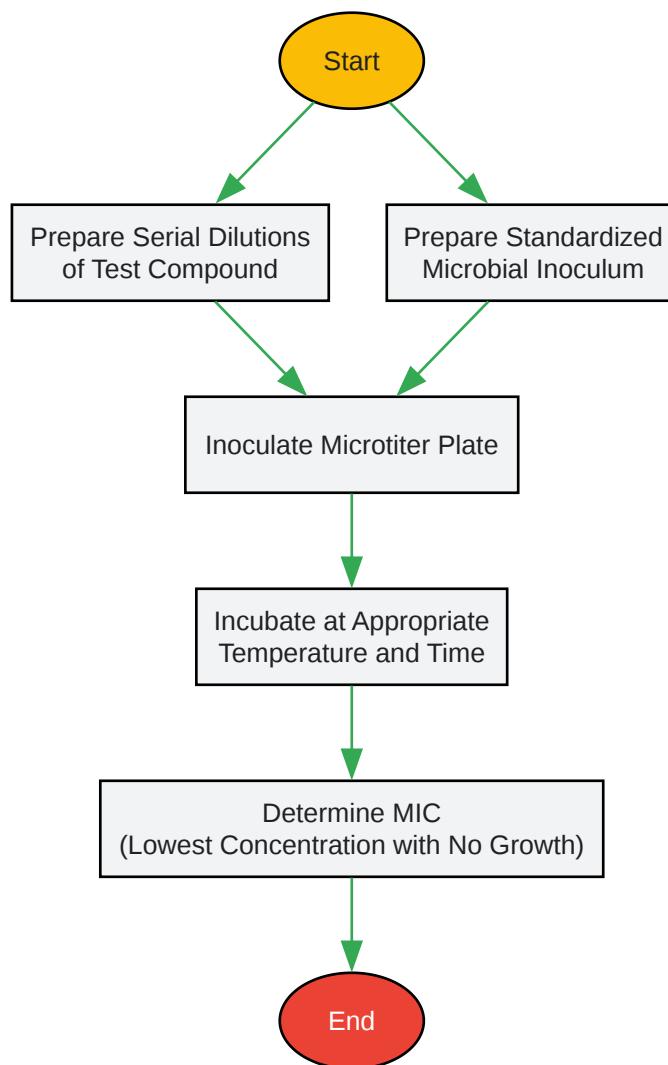
Materials:

- Test compound (**4-Bromo-2,6-dichlorobenzenesulfonamide**)
- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure (Broth Microdilution Method):

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
- Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).
- Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

2. MTT Assay for Antibacterial Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be adapted to assess the metabolic activity of bacterial cells as an indicator of viability after treatment with the test compound.[8]

Materials:

- Test compound

- Bacterial strains
- Broth medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., acidic isopropanol or DMSO)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Perform the initial steps of the MIC assay (compound dilutions and bacterial inoculation).
- After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
- If a purple precipitate (formazan) is formed, add the solubilization solution to dissolve the crystals.
- Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance in the presence of the compound indicates a reduction in metabolic activity and, therefore, antibacterial action.

Conclusion

4-Bromo-2,6-dichlorobenzenesulfonamide is a halogenated aromatic sulfonamide with potential for further investigation in various fields of chemical and biological research. While its fundamental physicochemical properties are partially documented, discrepancies in reported data and a lack of comprehensive spectroscopic and biological characterization highlight the need for further experimental work. The generalized synthetic and analytical protocols provided in this guide offer a framework for researchers to produce, purify, and evaluate the properties of this compound, paving the way for the discovery of its potential applications.

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